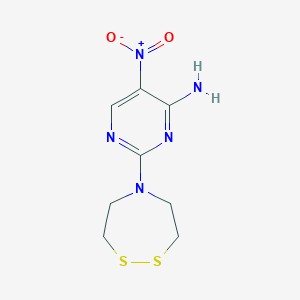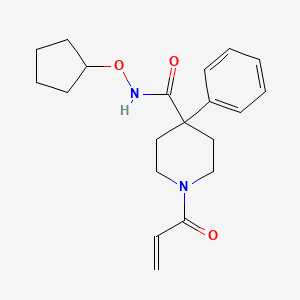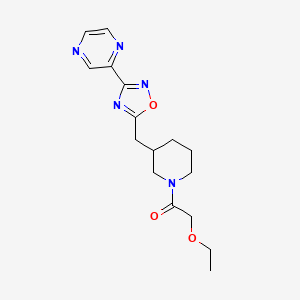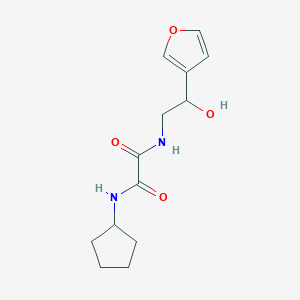
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine, also known as DTN, is a chemical compound that has been widely studied for its potential applications in scientific research. DTN is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to enhance the activity of the inhibitory neurotransmitter GABA, which is known to play a key role in the regulation of neuronal excitability. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to inhibit the activity of various ion channels, including voltage-gated sodium channels, which are known to play a key role in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to have a wide range of biochemical and physiological effects. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to reduce neuronal excitability and increase the threshold for seizure activity. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a key role in the development of various inflammatory diseases. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to reduce the release of glutamate, which is known to play a key role in the development of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity for specific targets. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. One potential direction is the development of more potent and selective analogs of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. Another potential direction is the study of the long-term effects of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine on neuronal function and behavior. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine may also have potential applications in the treatment of various neurological disorders, and further research is needed to explore these potential therapeutic applications. Finally, 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine may also have potential applications in the development of new diagnostic tools for various neurological disorders, and further research is needed to explore these potential diagnostic applications.
Synthesemethoden
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-amino-5-nitropyrimidine with thionyl chloride to form 2-chloro-5-nitropyrimidine. This intermediate is then reacted with 1,2,5-thiadiazepane to form 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to have a wide range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S2/c9-7-6(13(14)15)5-10-8(11-7)12-1-3-16-17-4-2-12/h5H,1-4H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFXWADABDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)